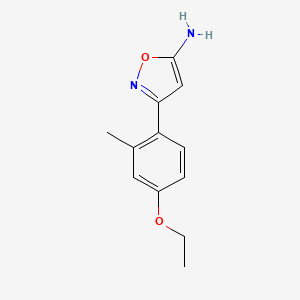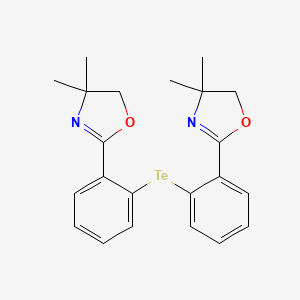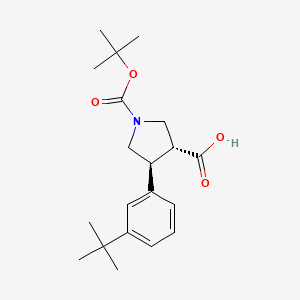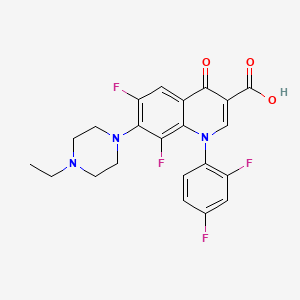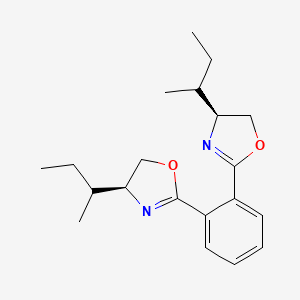
1,2-Bis((4S)-4-(sec-butyl)-4,5-dihydrooxazol-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis((4S)-4-(sec-butyl)-4,5-dihydrooxazol-2-yl)benzene is a complex organic compound featuring two oxazoline rings attached to a benzene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis((4S)-4-(sec-butyl)-4,5-dihydrooxazol-2-yl)benzene typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. The reaction conditions often require the presence of a dehydrating agent to facilitate the formation of the oxazoline rings. Common reagents include thionyl chloride or phosphorus trichloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis((4S)-4-(sec-butyl)-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to oxazoles under specific conditions.
Reduction: Reduction reactions can convert the oxazoline rings back to amino alcohols.
Substitution: The benzene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of amino alcohols.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,2-Bis((4S)-4-(sec-butyl)-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,2-Bis((4S)-4-(sec-butyl)-4,5-dihydrooxazol-2-yl)benzene involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The oxazoline rings play a crucial role in stabilizing the metal center and enhancing the reactivity of the complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis((4S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene
- 1,2-Bis((4S)-4-(isopropyl)-4,5-dihydrooxazol-2-yl)benzene
- 1,2-Bis((4S)-4-(methyl)-4,5-dihydrooxazol-2-yl)benzene
Comparison
1,2-Bis((4S)-4-(sec-butyl)-4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of sec-butyl groups, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and the stability of its metal complexes, making it distinct from its similar counterparts.
Propriétés
Formule moléculaire |
C20H28N2O2 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(4S)-4-butan-2-yl-2-[2-[(4S)-4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H28N2O2/c1-5-13(3)17-11-23-19(21-17)15-9-7-8-10-16(15)20-22-18(12-24-20)14(4)6-2/h7-10,13-14,17-18H,5-6,11-12H2,1-4H3/t13?,14?,17-,18-/m1/s1 |
Clé InChI |
HZUBCODHGIPQCD-VKYMVXLJSA-N |
SMILES isomérique |
CCC(C)[C@H]1COC(=N1)C2=CC=CC=C2C3=N[C@H](CO3)C(C)CC |
SMILES canonique |
CCC(C)C1COC(=N1)C2=CC=CC=C2C3=NC(CO3)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2'-Bromo-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12891891.png)


![N,N-Diethyl-2-{[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12891901.png)


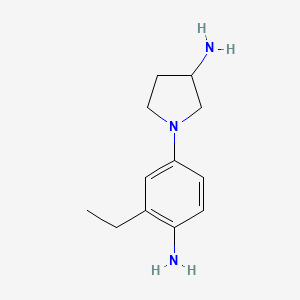
![N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide](/img/structure/B12891925.png)
